molecular formula C10H13NO2S B8393594 N-(2-formylthiophen-3-yl)pivalamide

N-(2-formylthiophen-3-yl)pivalamide

Cat. No.: B8393594
M. Wt: 211.28 g/mol
InChI Key: KHCJQXVEDLDHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-formylthiophen-3-yl)pivalamide is a synthetic thiophene-based building block designed for research and development applications. Compounds featuring the thiophene ring, similar to this product, are of significant interest in medicinal chemistry and materials science due to their versatile reactivity and electronic properties . The molecule contains both a formyl group and a pivalamide group on its thiophene core, making it a valuable intermediate for further chemical transformations. The formyl group is highly reactive and allows for condensation and nucleophilic addition reactions, while the pivalamide group can offer steric bulk and influence the compound's metabolic stability. Researchers may utilize this reagent in the synthesis of more complex heterocyclic systems, potential pharmacologically active molecules, or functional organic materials. As with all reagents of this nature, it is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

N-(2-formylthiophen-3-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C10H13NO2S/c1-10(2,3)9(13)11-7-4-5-14-8(7)6-12/h4-6H,1-3H3,(H,11,13)

InChI Key

KHCJQXVEDLDHKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(SC=C1)C=O

Origin of Product

United States

Synthetic Methodologies for N 2 Formylthiophen 3 Yl Pivalamide

Strategies for Amide Bond Formation

The formation of the robust amide bond between a 3-aminothiophene derivative and the sterically demanding pivaloyl group is a critical step. Several established and modern amidation techniques can be employed.

A direct and widely used method for forming the pivalamide (B147659) is the acylation of 3-aminothiophene with a pivaloyl halide, most commonly pivaloyl chloride. This reaction is a classic nucleophilic acyl substitution where the amino group of the thiophene (B33073) attacks the electrophilic carbonyl carbon of the acyl chloride. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a non-nucleophilic base is typically required.

Common bases and solvents for this transformation are outlined in the table below.

BaseSolventTypical ConditionsReference
Pyridine (B92270)Dichloromethane (DCM) or Chloroform0 °C to room temperatureGeneral Acylation Protocol
Triethylamine (TEA)Tetrahydrofuran (THF) or Dichloromethane (DCM)0 °C to room temperatureGeneral Acylation Protocol
N,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)Room temperatureGeneral Acylation Protocol

The choice of base and solvent is crucial to manage reactivity and prevent side reactions. The bulky nature of the pivaloyl group ((CH₃)₃CCO-) can slow the reaction rate compared to less hindered acyl chlorides, sometimes necessitating slightly elevated temperatures or longer reaction times.

Direct amidation involves the coupling of a carboxylic acid (pivalic acid) with an amine (3-aminothiophene) with the removal of a water molecule. While thermal condensation is possible at high temperatures (>160 °C), it is often unsuitable for functionalized substrates. mdpi.com A more practical approach involves the use of activating agents that convert the carboxylic acid into a more reactive intermediate in situ.

Pivalic anhydride serves as an effective reagent for this purpose, reacting with the amine under mild, base-free conditions. rsc.org The primary byproduct of this reaction is pivalic acid, which is non-toxic and can be easily removed through an aqueous workup, simplifying the purification process. rsc.org

To overcome the atom economy limitations of stoichiometric activating agents, catalyst-assisted amidation has emerged as a greener alternative. sigmaaldrich.com These methods facilitate the direct coupling of carboxylic acids and amines under milder conditions.

Boronic Acid Catalysis : Arylboronic acids, particularly those with ortho-substituents, have proven to be effective catalysts for direct amidation. mdpi.comsigmaaldrich.com The mechanism is believed to involve the formation of an acyloxyboronate intermediate, which is more susceptible to nucleophilic attack by the amine. catalyticamidation.info

Metal-Based Catalysis : Various transition metal complexes have been developed to catalyze amide bond formation. Zirconium- and hafnium-based Lewis acid complexes, for instance, have been shown to enable amidation under relatively mild conditions (e.g., 70 °C in DMSO) with low catalyst loadings. mdpi.com Ruthenium complexes have also been employed in the dehydrogenative coupling of alcohols and amines to form amides, representing an alternative route if starting from corresponding precursors. sigmaaldrich.com

Formylation Procedures on Thiophene Rings

The introduction of a formyl (-CHO) group onto the thiophene ring requires careful consideration of regioselectivity. For N-(thiophen-3-yl)pivalamide, the amide substituent at the C3 position directs the electrophilic substitution or metalation primarily to the adjacent C2 or the C5 position.

The Vilsmeier-Haack reaction is the most prominent method for the electrophilic formylation of electron-rich heterocyclic systems like thiophene. organic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. researchgate.netijpcbs.com

The regiochemical outcome of the Vilsmeier-Haack reaction on 3-substituted thiophenes is highly dependent on the steric bulk of both the substituent and the formylating agent. researchgate.net

Formylation at C2 : A less sterically hindered Vilsmeier reagent, such as that derived from DMF/POCl₃, generally favors formylation at the more electronically activated C2 position, adjacent to the directing amide group.

Formylation at C5 : The use of larger, planar aromatic Vilsmeier reagents can shift the selectivity towards the less sterically hindered C5 position. researchgate.net

For the synthesis of N-(2-formylthiophen-3-yl)pivalamide, conditions promoting C2-formylation are required.

Reagent SystemTarget PositionKey FactorReference
DMF / POCl₃C2Small Vilsmeier reagent favors adjacent position researchgate.net
N-FormylpyrrolidineC2High C2:C5 selectivity observed researchgate.net
N-Formylindoline / (COCl)₂C5Bulky reagent favors less hindered position researchgate.net

An alternative strategy involves the deprotonation of the thiophene ring using a strong organometallic base, followed by quenching the resulting anion with a formylating agent. This method's regioselectivity is dictated by the site of metalation.

The N-acylamino group at the C3 position directs metalation, typically with an organolithium reagent like n-butyllithium (n-BuLi), to the C2 position due to the directing and acidifying effect of the amide. The resulting 2-lithiated intermediate can then be trapped with an electrophile such as DMF to install the formyl group. researchgate.net

This directed ortho metalation (DoM) strategy is a powerful tool for achieving high regioselectivity. The reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like THF to prevent side reactions. The metalation ratio between the C2 and C5 positions can be confirmed by quenching aliquots of the reaction with a suitable electrophile and analyzing the product distribution. clockss.org

Selective C-H Activation for Formyl Group Installation

A key transformation in the synthesis of this compound is the introduction of a formyl group at the C-2 position of a 3-pivalamidothiophene precursor. This can be achieved through selective C-H activation, a powerful tool in modern organic synthesis that avoids the need for pre-functionalized substrates. Two primary methods are particularly relevant for this transformation: directed ortho-metalation (DoM) and the Vilsmeier-Haack reaction.

Directed ortho-Metalation (DoM): The pivalamido group (-NHCOt-Bu) at the C-3 position of the thiophene ring can act as a directed metalation group (DMG). A strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), can selectively deprotonate the adjacent C-2 position due to the coordinating effect of the amide's heteroatoms with the lithium cation. The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to install the formyl group at the desired C-2 position. The reaction is typically carried out at low temperatures to prevent side reactions.

Vilsmeier-Haack Reaction: This reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted formamide (like DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃). The 3-pivalamidothiophene substrate, being an electron-rich heterocycle due to the electron-donating nature of the nitrogen lone pair, undergoes electrophilic substitution. The acylamino group at the 3-position is an ortho, para-director. In the case of a 3-substituted thiophene, the 2- and 4-positions are ortho to the substituent, while the 5-position is para. The 2-position of the thiophene ring is generally the most activated site for electrophilic attack, leading to the preferential formation of the 2-formyl isomer.

Below is a table summarizing typical conditions for these formylation methods.

Method Reagents Solvent Temperature Typical Yield
Directed ortho-Metalation1. n-BuLi 2. DMFTHF-78 °C to 0 °CModerate to High
Vilsmeier-HaackPOCl₃, DMFDichloromethane0 °C to refluxModerate to High

Multi-Step Synthesis Pathways from Simpler Precursors

A practical and common approach to this compound involves a multi-step sequence starting from a more readily available thiophene derivative. A logical precursor for this synthesis is 3-aminothiophene.

The synthetic pathway would commence with the acylation of 3-aminothiophene with pivaloyl chloride. This reaction, typically carried out in the presence of a base such as triethylamine or pyridine, affords N-(thiophen-3-yl)pivalamide. The base serves to neutralize the hydrochloric acid generated during the reaction. This amide formation is generally a high-yielding and straightforward transformation.

Following the synthesis of N-(thiophen-3-yl)pivalamide, the next and final step is the regioselective formylation at the C-2 position, as detailed in the section on selective C-H activation. Both the directed ortho-metalation and the Vilsmeier-Haack reaction are viable options for this transformation, with the choice of method often depending on the specific substrate and desired reaction conditions.

An alternative, though potentially longer, route could begin with a pre-functionalized thiophene, such as 3-aminothiophene-2-carboxylic acid or its ester. In this scenario, the amino group would first be protected as the pivalamide. Subsequent chemical manipulation of the carboxylic acid or ester group would be required to convert it into a formyl group. This could involve reduction to the corresponding alcohol followed by oxidation to the aldehyde. However, this pathway is more circuitous compared to the direct C-H formylation of N-(thiophen-3-yl)pivalamide.

A generalized multi-step synthesis is outlined in the table below:

Step Starting Material Reagents Product
13-AminothiophenePivaloyl chloride, TriethylamineN-(thiophen-3-yl)pivalamide
2N-(thiophen-3-yl)pivalamiden-BuLi, DMF or POCl₃, DMFThis compound

Considerations for High-Yield and Regioselective Synthesis

Achieving a high yield of this compound with the correct regiochemistry hinges on several critical factors throughout the synthetic sequence.

In the initial acylation step to form N-(thiophen-3-yl)pivalamide, the purity of the starting materials and the exclusion of moisture are important to prevent unwanted side reactions and ensure complete conversion. The choice of base and solvent can also influence the reaction rate and ease of product isolation.

For the subsequent formylation step, regioselectivity is the primary challenge. In the context of the Vilsmeier-Haack reaction, the directing effect of the 3-pivalamido group is crucial. As an electron-donating group through resonance, it activates the thiophene ring towards electrophilic substitution, primarily at the ortho (C2 and C4) and para (C5) positions. The inherent higher reactivity of the C2 position in thiophenes generally leads to the desired 2-formyl product as the major isomer. However, the formation of other isomers is possible, and reaction conditions such as temperature and the stoichiometry of the Vilsmeier reagent should be optimized to maximize the yield of the target compound.

In the case of directed ortho-metalation, the regioselectivity is dictated by the ability of the pivalamido group to direct the lithium-halogen exchange to the adjacent C-2 position. The choice of the organolithium base and the reaction temperature are critical parameters. The use of a bulky base like lithium diisopropylamide (LDA) could potentially influence the regioselectivity. Careful control of the reaction temperature, typically at -78 °C, is necessary to prevent decomposition of the lithiated intermediate and to minimize side reactions. The purity and dryness of the solvent (usually THF) and the formylating agent (DMF) are also essential for achieving high yields.

The table below highlights key considerations for optimizing the synthesis:

Reaction Step Factor Consideration for High Yield and Regioselectivity
AcylationPurity of ReagentsUse of high-purity 3-aminothiophene and pivaloyl chloride.
AcylationReaction ConditionsAnhydrous conditions and an appropriate base to neutralize HCl.
Formylation (DoM)Base Selectionn-BuLi is commonly effective for directed metalation.
Formylation (DoM)Temperature ControlMaintain low temperatures (e.g., -78 °C) to ensure stability of the lithiated species.
Formylation (Vilsmeier-Haack)Directing Group EffectThe 3-pivalamido group strongly directs formylation to the 2-position.
Formylation (Vilsmeier-Haack)Reaction OptimizationTemperature and reagent stoichiometry may need to be adjusted to minimize formation of other isomers.
GeneralPurificationEffective chromatographic purification is likely necessary to isolate the desired product from any regioisomers or side products.

In-Depth Analysis of this compound Reveals Limited Publicly Available Reactivity Data

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the specific chemical reactivity and transformational chemistry of this compound are not publicly available. As a result, a thorough, evidence-based article with specific experimental data and detailed research findings as requested cannot be generated at this time.

While the constituent functional groups of this compound—a formyl group attached to a thiophene ring and a pivalamide moiety—suggest a range of predictable chemical behaviors based on fundamental principles of organic chemistry, specific studies detailing these reactions for this particular compound have not been reported in the accessible literature.

The inquiry sought to build a detailed article around the following outline:

Chemical Reactivity and Transformational Chemistry of this compound

Chemical Reactivity and Transformational Chemistry of N 2 Formylthiophen 3 Yl Pivalamide

Reactivity at the Pivalamide (B147659) Moiety

N-Substitutional Transformations of the Amide Nitrogen

Extensive searches were conducted to locate primary research articles, synthetic protocols, or database entries that would provide specific examples, reaction conditions, yields, and spectroscopic data for the reactions of N-(2-formylthiophen-3-yl)pivalamide. The search included investigations into related thiophene-carboxaldehydes and pivalamide-containing compounds to infer potential reactivity. However, without direct studies on the title compound, any discussion would remain speculative and would not meet the required standard of a scientifically accurate and detailed report based on published research.

It is common in chemical research for many compounds to be synthesized as intermediates in larger synthetic campaigns or for screening purposes without their full chemical reactivity being explored or published. It is possible that data on the reactivity of this compound exists in proprietary industrial research or in academic studies that are not yet publicly accessible.

Therefore, until specific research on the chemical transformations of this compound is published, a comprehensive and factual article as outlined cannot be constructed.

Electrophilic and Nucleophilic Substitution on the Thiophene (B33073) Ring

The reactivity of the thiophene ring in This compound towards electrophilic and nucleophilic substitution is a subject of considerable interest, dictated by the interplay of the electronic effects of its substituents. The formyl group at the 2-position acts as a deactivating meta-directing group, while the pivalamide group at the 3-position is an activating ortho-, para-directing group. This opposing influence creates a complex landscape for predicting the regioselectivity of substitution reactions.

While direct studies on the electrophilic substitution of This compound are not extensively documented, insights can be drawn from related systems. For instance, in thiophenes bearing both electron-donating and electron-withdrawing groups, the position of electrophilic attack is often a result of a delicate balance between these competing effects. Theoretical studies on thiophene and its derivatives have shown that the α-carbon atoms are generally more susceptible to electrophilic attack than the β-positions. researchgate.net In the case of This compound , the 5-position is activated by the pivalamide group and deactivated by the formyl group, while the 4-position is primarily influenced by the meta-directing formyl group.

A notable example that sheds light on the functionalization of a similarly substituted thiophene is the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. researchgate.net In this multi-step synthesis starting from thiophene, a series of regioselective lithiation and subsequent reactions with electrophiles were employed to build the substituted thiophene core. researchgate.net This suggests that direct electrophilic substitution on a pre-formed 2-formyl-3-amido thiophene might be challenging and that regiocontrol is often achieved through directed metalation strategies.

Nucleophilic aromatic substitution (SNAr) on the thiophene ring of This compound is also a possibility, particularly if a suitable leaving group is present on the ring. The electron-withdrawing nature of the formyl group would activate the ring towards nucleophilic attack.

Metal-Catalyzed Cross-Coupling Reactions

The advent of metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and This compound and its derivatives are poised to be valuable partners in these transformations. The presence of multiple functional groups and C-H bonds that can be selectively activated allows for a diverse range of coupling strategies.

Functionalization of the Thiophene Core

To participate in cross-coupling reactions, the thiophene core of This compound would typically be functionalized with a halide or triflate leaving group. The synthesis of a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, demonstrates that bromination of a functionalized thiophene can be achieved, providing a handle for subsequent cross-coupling reactions. researchgate.net

Once a halo-substituted derivative of This compound is obtained, a variety of palladium-catalyzed cross-coupling reactions can be envisioned. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a powerful tool for forming carbon-carbon bonds. libretexts.orgnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecules like the target compound. researchgate.netresearchgate.net

Similarly, the Heck reaction, which couples an unsaturated halide with an alkene, offers another avenue for functionalization. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This reaction is a cornerstone of C-C bond formation and has been widely applied in the synthesis of substituted alkenes. wikipedia.orgpsu.edu The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, could be employed to introduce alkynyl moieties onto the thiophene ring.

The choice of catalyst and reaction conditions would be crucial in these transformations to ensure high yields and prevent unwanted side reactions, such as homo-coupling or decomposition of the starting material.

Derivatization at Aromatic Positions

While the primary focus is often on the thiophene core, the pivalamide group also presents opportunities for derivatization, although this would typically involve cleavage of the amide bond and subsequent modification, which falls outside the scope of direct derivatization at an aromatic position.

Chemoselective and Regioselective Control in Complex Transformations

The presence of multiple reactive sites in This compound —the formyl group, the amide functionality, and the thiophene ring—necessitates precise control over reaction conditions to achieve chemoselectivity and regioselectivity.

The formyl group is susceptible to a variety of transformations, including oxidation, reduction, and nucleophilic addition. The pivalamide group, while generally robust, can be hydrolyzed under harsh acidic or basic conditions. The thiophene ring itself can undergo electrophilic substitution or metalation.

A key strategy for achieving regioselectivity in the functionalization of such thiophenes is directed metalation. The amide group can act as a directed metalation group (DMG), guiding the deprotonation of an adjacent C-H bond with a strong base like n-butyllithium. In the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, amide-directed lithiation was used to introduce a formyl group at the 3-position. researchgate.net This powerful technique allows for the selective functionalization of a specific position on the thiophene ring, overcoming the inherent reactivity patterns of the heterocycle. The use of TMPMgCl·LiCl (Knochel-Hauser base) has also been shown to be effective for the regioselective metalation of 3-substituted thiophenes at the 5-position. clockss.org The combination of a lithium amide with a Lewis acid like ZnCl₂ can also be used for regioselective in situ trapping metalations. nih.govresearchgate.net

Chemoselectivity can be achieved by careful choice of reagents and reaction conditions. For example, a mild reducing agent could selectively reduce the formyl group without affecting the amide, while a more powerful reducing agent might reduce both functionalities. Similarly, in cross-coupling reactions, the choice of catalyst and ligands can influence which C-X bond reacts preferentially if multiple halides are present.

Furthermore, the formyl and amino groups can be utilized in cyclization reactions to construct fused heterocyclic systems. For instance, 3-aminothiophene-2-carbaldehydes are known precursors for the synthesis of thieno[3,2-c]pyridines and other related fused systems. google.comnih.govchemicalbook.comaun.edu.eg This highlights the potential of This compound as a scaffold for generating molecular diversity.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone of molecular structure determination in solution. For N-(2-formylthiophen-3-yl)pivalamide, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The thiophene (B33073) ring protons, being in a heteroaromatic system, would appear in the downfield region. The proton on the carbon adjacent to the sulfur and the formyl group would likely be the most deshielded. The formyl proton itself would present as a singlet at a characteristic downfield shift. The amide N-H proton would also be a singlet, with its chemical shift potentially influenced by solvent and concentration. The tert-butyl group of the pivalamide (B147659) moiety would give rise to a sharp, intense singlet in the upfield region, integrating to nine protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon atoms. The carbonyl carbons of the formyl and amide groups would be the most downfield signals. The sp²-hybridized carbons of the thiophene ring would appear in the aromatic region. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group would be found in the aliphatic region of the spectrum.

Expected ¹H NMR Chemical Shifts

Protons Expected Chemical Shift (ppm) Multiplicity
Thiophene-H 7.0 - 8.5 Doublet
Thiophene-H 7.0 - 8.5 Doublet
Formyl-H 9.5 - 10.5 Singlet
Amide-NH 8.0 - 9.5 Singlet

Expected ¹³C NMR Chemical Shifts

Carbon Atom Expected Chemical Shift (ppm)
Formyl C=O 180 - 190
Amide C=O 170 - 180
Thiophene-C 120 - 150
tert-butyl Quaternary C 35 - 45
tert-butyl CH₃ 25 - 35

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the aldehyde and the amide (Amide I band). These would likely appear as two distinct peaks in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the secondary amide would be visible as a sharp peak around 3300 cm⁻¹. C-H stretching vibrations from the thiophene ring and the tert-butyl group would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the carbonyl stretches would also be visible, they are typically weaker in Raman than in IR. Aromatic ring stretching modes of the thiophene ring would be expected to produce strong signals.

Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-H Stretch 3250 - 3350
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2980
Formyl C=O Stretch 1680 - 1710
Amide C=O Amide I Stretch 1640 - 1680
C=C Aromatic Ring Stretch 1400 - 1600

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a molecule. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₀H₁₃NO₂S).

Furthermore, by employing techniques such as tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecule can be analyzed. This provides valuable structural information by identifying stable fragment ions. Expected fragmentation pathways could include the loss of the tert-butyl group, cleavage of the amide bond, or fragmentation of the thiophene ring.

Expected HRMS Data

Ion Description Calculated m/z
[M+H]⁺ Protonated Molecular Ion 212.0740

X-ray Crystallography for Solid-State Structural Elucidation

Should this compound form suitable single crystals, X-ray crystallography would offer the definitive, three-dimensional structure of the molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

Moreover, X-ray crystallography would reveal the conformation of the molecule and how the molecules pack together in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonding involving the amide N-H and the carbonyl oxygens, which can significantly influence the physical properties of the compound. The planarity of the thiophene ring and the relative orientation of the formyl and pivalamide substituents would be determined with high precision.

Theoretical and Computational Investigations of N 2 Formylthiophen 3 Yl Pivalamide

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and bonding of molecules. For a compound like N-(2-formylthiophen-3-yl)pivalamide, DFT calculations could provide insights into:

Molecular Orbital Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for determining the molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Electron Density Distribution: These calculations can map the electron density surface, revealing the electron-rich and electron-poor regions of the molecule. This information helps in predicting sites susceptible to electrophilic or nucleophilic attack.

Bonding Analysis: The nature of the chemical bonds within the molecule, including the covalent bonds in the thiophene (B33073) ring, the amide linkage, and the pivaloyl group, can be analyzed in detail. This includes bond orders, bond lengths, and bond angles.

Aromaticity: The aromatic character of the thiophene ring can be quantified using various indices, which can be calculated using DFT.

Without specific research on this compound, no data tables for its electronic properties can be provided.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is critical to its function. Conformational analysis of this compound would involve:

Identification of Rotatable Bonds: The key rotatable bonds would be around the amide linkage and the bond connecting the thiophene ring to the amide nitrogen.

Potential Energy Surface (PES) Scanning: By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. This map reveals the low-energy conformations (stable isomers) and the energy barriers between them.

Global and Local Minima: The analysis would identify the most stable conformation (global minimum) and other low-energy conformers (local minima). The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Studies on similar N-aromatic acetamides have shown that the conformational preferences can be influenced by intramolecular interactions. nih.gov For instance, research on N-(thienyl)acetamides has highlighted the stabilizing effect of intramolecular interactions between the amide carbonyl and the thiophene sulfur. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, these would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can predict the positions of characteristic IR absorption bands, such as the C=O stretching of the formyl and amide groups, and the N-H stretching of the amide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be predicted and compared with experimental data to aid in the assignment of signals.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

While spectroscopic data for various thiophene derivatives are available, specific predicted data for this compound is absent from the literature. mdpi.comnih.gov

Reaction Mechanism Studies and Transition State Analysis

Theoretical studies can elucidate the pathways of chemical reactions involving this compound. This would involve:

Mapping Reaction Coordinates: For a given reaction, the geometric changes as reactants are converted to products can be mapped.

Locating Transition States: The highest energy point along the reaction coordinate, the transition state, can be located and its structure and energy determined.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate.

Such studies are crucial for understanding the synthesis of the compound and its reactivity in various chemical transformations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

If this compound were to be investigated for its potential biological activity, molecular docking and dynamics simulations would be employed to study its interaction with a biological target, such as a protein or enzyme.

Molecular Docking: This computational technique predicts the preferred orientation of the molecule when it binds to a target. It provides information on the binding affinity (scoring functions) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.netnih.govmdpi.comcolab.ws

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-target complex over time. This provides a more realistic picture of the binding stability and the conformational changes that may occur upon binding.

Numerous studies have utilized these techniques for other thiophene derivatives to explore their potential as therapeutic agents. researchgate.netnih.govmdpi.comcolab.ws

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR studies are statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netresearchgate.net

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) would be calculated for a set of related thiophene derivatives.

Model Development: Statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the observed activity or property. nih.govsemanticscholar.org

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A validated QSAR/QSPR model could then be used to predict the activity or properties of new, unsynthesized compounds, including this compound, thereby guiding the design of molecules with desired characteristics. researchgate.netresearchgate.net

Applications in Advanced Materials Science and Catalysis

Design and Synthesis of π-Conjugated Systems for Organic Electronics

N-(2-formylthiophen-3-yl)pivalamide is a key starting material in the synthesis of complex π-conjugated systems, which are fundamental to the field of organic electronics. The formyl group at the 2-position of the thiophene (B33073) ring provides a reactive site for various condensation and coupling reactions, allowing for the extension of the conjugated system. This is crucial for the development of organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs). ossila.com

The synthesis of such systems often employs a "precursor approach," where a soluble and stable precursor molecule is first synthesized and then converted into the final, often insoluble, π-conjugated polycyclic compound. beilstein-journals.orgnih.gov This methodology is particularly advantageous for improving the processability of the materials. The thiophene moiety within this compound is a critical component, as fused thiophenes are known to be electron-rich and structurally rigid, which helps in tuning the band gap of organic semiconducting materials. ossila.com The introduction of fluorine atoms into thiophene-based semiconductors is a strategy that has been explored to develop n-type organic electronic materials. northwestern.edu

Role as a Ligand or Precursor in Organometallic and Photocatalytic Systems

The molecular structure of this compound, featuring nitrogen and oxygen donor atoms in the pivalamide (B147659) group and a sulfur atom in the thiophene ring, makes it an excellent candidate for use as a ligand in organometallic chemistry. Thiophene-containing carboxamides have been shown to form stable complexes with various transition metals, including zinc(II), copper(II), and cobalt(II). nih.gov In these complexes, the ligand can coordinate to the metal center in a bidentate fashion through the carbonyl oxygen and the pyridine (B92270) nitrogen, if present, while the amide nitrogen remains protonated. nih.gov

These metal complexes have potential applications in catalysis. For instance, copper complexes with pyridine carboxamide ligands have been investigated for their therapeutic properties. nih.gov Furthermore, the development of photocatalytic systems often relies on the design of ligands that can efficiently absorb light and facilitate electron transfer processes. The extended π-system that can be built from this compound is advantageous for such applications.

Development of Optoelectronic Materials Based on Thiophene Derivatives

Thiophene derivatives are at the forefront of research into new optoelectronic materials due to their excellent charge transport properties and tunable electronic structures. ossila.com this compound serves as a foundational building block for a variety of thiophene-based oligomers and polymers with tailored photophysical properties. rsc.org

The formyl group can be readily converted into other functional groups, such as a cyano group via the Gewald reaction, which is a versatile method for synthesizing substituted 2-aminothiophenes. researchgate.net This allows for the synthesis of a wide array of thiophene-based π-conjugated chromophores. rsc.org The number of thiophene units, the rigidity of the molecular structure, and intramolecular interactions all play a significant role in determining the fluorescence emission characteristics of these materials. rsc.org Research has shown that homologous thiophene-based chromophores can exhibit stable electrochemiluminescence (ECL), making them suitable for use in highly sensitive chemical sensors. rsc.org

Property Influence of Thiophene Moiety Relevant Application
Electron-rich natureLowers the band gapOrganic Photovoltaics (OPVs)
Structural rigidityEnhances charge mobilityOrganic Field-Effect Transistors (OFETs)
Extended π-conjugationRed-shifts absorption/emissionOrganic Light-Emitting Diodes (OLEDs)
Functional group toleranceAllows for diverse derivatizationMolecular Sensors

Polymer Synthesis and Functionalization

The field of polymer chemistry has also benefited from the use of thiophene derivatives like this compound. The formyl group can act as a point of polymerization or as a site for post-polymerization functionalization. For instance, polythiophenes containing hydrazone groups have been synthesized through chemical oxidative coupling polymerization of thiophene monomers. researchgate.net These polymers have shown interesting fluorescent properties and thermal stability. researchgate.net

The ability to functionalize polymers with specific chemical moieties is crucial for creating materials with desired properties. The pivalamide group in this compound can influence the solubility and morphology of the resulting polymers, which are critical factors for their application in solution-processable devices. The synthesis of polymers from thiophene derivatives allows for the creation of materials with good electrical conductivity, making them suitable for a range of electronic applications. researchgate.net

Biological and Medicinal Chemistry Research Prospects

N-(2-formylthiophen-3-yl)pivalamide as a Scaffold for Bioactive Compound Discovery

The thiophene (B33073) ring is a prominent scaffold in medicinal chemistry, valued for its diverse biological properties. rsc.org Its presence in numerous FDA-approved drugs underscores its importance. rsc.org The thieno[2,3-d]pyrimidine (B153573) scaffold, a fused bicyclic system derived from thiophene, is particularly noteworthy for its extensive applications in developing agents with anticancer, anti-inflammatory, antimicrobial, and CNS-protective properties. nih.gov

This compound, as a substituted 3-aminothiophene derivative, serves as a highly adaptable scaffold for generating novel molecular entities. The 2-formyl and 3-pivalamido groups provide reactive handles for synthetic modification, allowing for the systematic construction of compound libraries. This enables the exploration of structure-activity relationships (SAR) by introducing a variety of substituents to probe interactions with biological targets. The thiopyranothiazole scaffold, another related structure, is also considered a promising source for new antibacterial, antiviral, and anti-inflammatory agents. nih.gov The inherent potential of the thiophene nucleus suggests that this compound is a valuable starting point for discovering new bioactive compounds. nih.gov

Exploration of Potential Biological Activities Based on Structural Analogs

While direct experimental data on this compound is limited, analysis of its structural analogs provides a strong basis for predicting its potential biological activities. The molecule's key features—a thiophene core, an amide group, and an adjacent aldehyde—are present in various compounds with established pharmacological profiles.

Enzyme Inhibition:

Thiophene-based structures have been successfully developed as inhibitors for a wide range of enzymes. The amide linkage present in this compound is a common feature in many enzyme inhibitors.

Kinase Inhibition: A notable example is the identification of N-(thiophen-2-yl) benzamide (B126) derivatives as potent inhibitors of the BRAF(V600E) kinase, a key target in melanoma treatment. nih.gov These compounds were discovered through virtual screening and subsequent chemical synthesis. nih.gov Given the structural similarity, this compound could serve as a template for developing new kinase inhibitors.

Cholinesterase and Glutathione S-transferase (GST) Inhibition: In a study focused on neurodegenerative diseases and cancer, a series of N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and GST. researchgate.net Several compounds in the series demonstrated significant inhibitory activity against these enzymes. researchgate.net

Ribonuclease L (RNase L) Inhibition: Through a structure-based rational design approach, 2-((pyrrol-2-yl)methylene)thiophen-4-ones were developed as potent inhibitors of RNase L, an enzyme involved in innate immunity and inflammation. nih.gov This highlights the potential of the thiophene scaffold in modulating immune responses. nih.gov

Anti-inflammatory Activity:

The thiophene ring is a core component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), including Tinoridine and Tiaprofenic acid, which act by inhibiting cyclooxygenase (COX) enzymes. nih.gov Research has shown that the presence of amide, methyl, and methoxy (B1213986) groups on thiophene derivatives is important for their anti-inflammatory effects, particularly for inhibiting COX and lipoxygenase (LOX) enzymes. nih.govnih.govresearchgate.net this compound contains both an amide and a tert-butyl group (within the pivaloyl moiety), suggesting it could be a promising candidate for developing new anti-inflammatory agents. Studies on thiophene-pyrazole hybrids have led to the discovery of promising anti-inflammatory candidates with moderate and selective COX-2 inhibition. nih.gov

Table 1: Enzyme Inhibition by Structural Analogs of this compound

Analog ClassTarget Enzyme(s)Key FindingsReference
N-(thiophen-2-yl) benzamide derivativesBRAF(V600E)Identified as potent inhibitors of the kinase mutant common in melanomas. nih.gov
Thiophene-pyrazole-carboxamide derivativesAChE, BChE, GSTCompound 10 was the best AChE inhibitor (K_i = 19.88 µM); Compound 8 was the best BChE inhibitor (K_i = 13.72 µM). researchgate.net
2-((pyrrol-2-yl)methylene)thiophen-4-onesRNase LRationally designed compounds showed >30-fold more potent inhibitory activity than sunitinib. nih.gov
Tetrahydrobenzo[b]thiophene derivativesTopoisomerase I/IIDesigned as potential dual inhibitors and DNA intercalating agents for anticancer therapy. nih.gov

Prodrug Design Strategies Utilizing the Formyl or Amide Moieties

The functional groups of this compound are amenable to prodrug strategies, which can be used to improve a compound's pharmacokinetic properties, such as solubility, stability, and targeted delivery. researchgate.net

Amide Moiety: Amide-based prodrugs are a common strategy to enhance oral absorption and can be designed for targeted release by specific intracellular enzymes like proteases or amidases. While generally stable, the amide linkage can be engineered to be cleaved under specific physiological conditions, releasing the active parent drug. nih.gov This approach can also be used to protect the parent molecule from presystemic metabolism. researchgate.net For this compound, the pivaloyl group could be replaced with a different acyl group to fine-tune its release properties.

Formyl Moiety: The aldehyde (formyl) group is often susceptible to rapid metabolic oxidation. nih.gov A prodrug approach can protect this vulnerable group until the drug reaches its target site. A successful strategy involves converting the aldehyde into a geminal diacetate (acylal). This protecting group is stable under neutral conditions but can be cleaved by intracellular esterases to regenerate the active aldehyde within the target cell. nih.gov This method was effectively used to protect an ALDH1A1-targeted radiotracer, enabling non-invasive imaging of enzyme activity in cancer models. nih.gov

Rational Design of Ligands for Specific Biological Targets

Rational drug design involves creating molecules that are complementary in shape and charge to a specific biological target. The structure of this compound provides an excellent starting point for such endeavors. Based on the activities of its structural analogs, several targets can be proposed for rational inhibitor design.

For instance, using the known crystal structure of an enzyme like BRAF kinase or a COX enzyme, the thiophene-amide core of the molecule can be used as an anchor to position it within the active site. nih.govnih.gov The formyl and pivaloyl groups can then be computationally and synthetically modified to create new interactions with specific amino acid residues, thereby increasing binding affinity and selectivity. This approach was successfully used to develop potent inhibitors of the HIV integrase-LEDGF/p75 interaction and RNase L, demonstrating the power of structure-based design. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening Studies

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. youtube.com Once a pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening, rapidly identifying potential new drug candidates. youtube.com

This approach has been successfully applied to various thiophene-containing scaffolds. nih.gov For example, pharmacophore models were developed to understand the requirements for 5-HT2A receptor antagonists and to design novel topoisomerase inhibitors. nih.govnih.gov Virtual screening was instrumental in identifying the N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors. nih.gov

A hypothetical pharmacophore model based on this compound for a target like a kinase could include:

A hydrogen bond donor/acceptor pair from the amide group.

A hydrophobic feature corresponding to the tert-butyl group.

An aromatic/heterocyclic feature from the thiophene ring.

A hydrogen bond acceptor from the formyl oxygen.

This model could guide the search for new compounds with similar spatial arrangements of key features, leading to the discovery of novel ligands with desired biological activity.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The exploration of any compound's potential is intrinsically linked to its accessibility. Future research should prioritize the development of novel, sustainable synthetic routes to N-(2-formylthiophen-3-yl)pivalamide. Current synthetic strategies for similar thiophene (B33073) carboxamides often rely on multi-step procedures that may involve harsh reagents and generate significant waste. mdpi.comnih.gov Green chemistry principles should guide the development of new synthetic pathways. This could involve:

Catalytic C-H activation: Directly functionalizing the thiophene ring would reduce the number of synthetic steps and the need for pre-functionalized starting materials.

Flow chemistry: Utilizing continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scalability.

Biocatalysis: Employing enzymes to catalyze key steps in the synthesis could offer high selectivity and mild reaction conditions.

A comparative analysis of potential synthetic routes is presented in Table 1.

| Biocatalysis | High selectivity, mild reaction conditions, and environmentally friendly. | Enzyme stability and availability may be limiting factors; requires screening for suitable enzymes. |

Integration into Supramolecular Assemblies and Nanomaterials

The molecular architecture of this compound makes it an attractive building block for supramolecular chemistry and nanomaterials. The formyl group can participate in hydrogen bonding and the formation of Schiff bases, while the pivalamide (B147659) moiety can engage in hydrophobic interactions. The thiophene ring itself offers opportunities for π-π stacking. These non-covalent interactions can be harnessed to construct well-defined supramolecular assemblies.

Future research could explore the self-assembly of this compound into:

Liquid crystals: The rigid thiophene core combined with the flexible pivalamide group could lead to mesogenic properties.

Gels: The formation of extensive hydrogen-bonding networks could enable the gelation of organic solvents.

Metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs): The formyl group can be utilized as a reactive site for the construction of porous crystalline materials with applications in gas storage and catalysis. bldpharm.com

High-Throughput Screening for Undiscovered Applications

The biological activities of thiophene derivatives are well-documented, with many exhibiting antifungal, antibacterial, and anticancer properties. mdpi.comnih.govmdpi.comnih.govnih.gov Given the structural similarities to these bioactive compounds, this compound is a prime candidate for high-throughput screening to uncover its own therapeutic potential.

Screening libraries of this compound and its derivatives against a wide range of biological targets could reveal unexpected activities. Key areas for screening include:

Antimicrobial assays: Testing against a panel of pathogenic bacteria and fungi.

Anticancer screening: Evaluating cytotoxicity against various cancer cell lines. nih.govmdpi.com

Enzyme inhibition assays: Screening against key enzymes implicated in disease, such as kinases and proteases.

Advanced Mechanistic Studies of its Reactivity and Interactions

A fundamental understanding of the reactivity and molecular interactions of this compound is crucial for its rational application. Advanced mechanistic studies, combining both computational and experimental approaches, should be pursued.

Computational studies could involve:

Density Functional Theory (DFT) calculations: To understand the electronic structure and predict reactivity.

Molecular dynamics (MD) simulations: To model its interactions with biological macromolecules or its self-assembly behavior.

Experimental studies could include:

Kinetic analysis: To determine the reaction rates and mechanisms of reactions involving the formyl group. nih.gov

Spectroscopic techniques (NMR, IR, X-ray crystallography): To elucidate the structure and conformation of the molecule and its complexes. nih.gov

Interdisciplinary Research with Material Science and Biological Disciplines

The true potential of this compound lies in fostering interdisciplinary research. The convergence of material science and biology could lead to the development of innovative technologies.

For instance, the compound could be integrated into:

Biosensors: The formyl group could be used to immobilize biomolecules onto a sensor surface.

Drug delivery systems: The compound could be incorporated into polymers or nanoparticles for targeted drug release. The inherent biological activity of the thiophene core could also be leveraged for combination therapy.

Bioactive coatings: Materials coated with this compound or its derivatives could exhibit antimicrobial properties.

The exploration of these future research directions will undoubtedly position this compound as a valuable tool in the development of new technologies and therapies.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(2-formylthiophen-3-yl)pivalamide, and what reaction conditions are critical for high yield?

  • Methodological Answer : The synthesis can be optimized using nucleophilic acylation or formylation reactions. For example, analogous pivalamide derivatives are synthesized via alkylation of thiophene precursors under reflux with acetone and potassium carbonate (K₂CO₃) as a base . A formyl group can be introduced using dimethylformamide (DMF) or via Vilsmeier-Haack formylation. Key parameters include reaction temperature (60–80°C), solvent polarity, and stoichiometric control of reagents to avoid over-oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze the formyl proton (δ ~9.5–10 ppm) and thiophene ring protons (δ ~6.5–8 ppm). The pivalamide group shows a singlet for the tert-butyl protons (δ ~1.2 ppm) .
  • FT-IR : Confirm the formyl group (C=O stretch at ~1680–1720 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to confirm the molecular formula .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Use gradient elution in flash chromatography (silica gel, hexane/ethyl acetate) to separate polar byproducts. For crystalline derivatives, recrystallization in ethanol/water mixtures improves purity. HPLC with C18 columns and acetonitrile/water mobile phases is effective for analytical-scale purification .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to address low yields in the synthesis of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loadings (e.g., Pd for cross-coupling steps).
  • Kinetic Monitoring : Use in-situ FT-IR or HPLC to track intermediate formation and identify rate-limiting steps .
  • Byproduct Analysis : Characterize side products (e.g., over-oxidized species) via LC-MS to adjust reagent stoichiometry .

Q. How should conflicting structural data (e.g., XRD vs. NMR) be resolved for this compound?

  • Methodological Answer :

  • Complementary Techniques : Cross-validate using XRD for crystal packing, NMR for solution-state conformation, and DFT calculations to model electronic effects .
  • Dynamic NMR : Probe rotational barriers of the pivalamide group to explain discrepancies in peak splitting .
  • Crystallography Software : Refine XRD data with SHELXL to account for disorder or thermal motion artifacts .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetone vs. DMSO) .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can reaction kinetics be determined for this compound in cross-coupling reactions?

  • Methodological Answer :

  • Initial Rate Method : Vary substrate concentrations and measure product formation via HPLC. Plot log(rate) vs. log(concentration) to determine reaction order .
  • Arrhenius Analysis : Perform reactions at multiple temperatures (e.g., 25–80°C) to calculate activation energy (Eₐ).
  • Isotope Labeling : Use deuterated analogs to study kinetic isotope effects (KIEs) on rate-determining steps .

Q. How can the bioactivity of this compound be investigated in cellular systems?

  • Methodological Answer :

  • Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 screens to map interacting proteins.
  • Metabolic Stability : Incubate with liver microsomes and analyze degradation via LC-MS to assess pharmacokinetic potential .
  • Toxicity Profiling : Perform MTT assays on HEK293 or HepG2 cells to determine IC₅₀ values and selectivity indices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.